![molecular formula C16H12N2O8 B12053938 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- CAS No. 91779-84-9](/img/structure/B12053938.png)
2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- In ambient conditions, it appears as a white, lump pastille . Its primary application lies in the rubber industry as an anti-reversion agent during the production of rubber chemicals.
2,5-Pyrrolidinedione, 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-: is a chemical compound with the molecular formula CHNO. It consists of two pyrrolidinedione rings connected by a phenylene (benzene) bridge.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.
Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.
Analyse Des Réactions Chimiques
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Beyond rubber, it may find applications in specialty chemicals.
Mécanisme D'action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways involved need further exploration.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other pyrrolidinediones or compounds with phenylene bridges.
Uniqueness: Highlight its specific structural features and applications.
Remember that this compound’s scientific investigation is dynamic, and new findings may emerge over time
Propriétés
Numéro CAS |
91779-84-9 |
|---|---|
Formule moléculaire |
C16H12N2O8 |
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2 |
Clé InChI |
YIFNMIBSDHKPPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


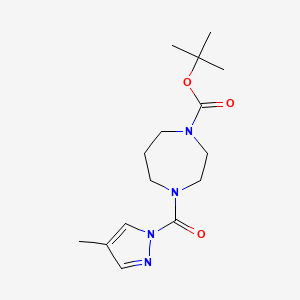

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
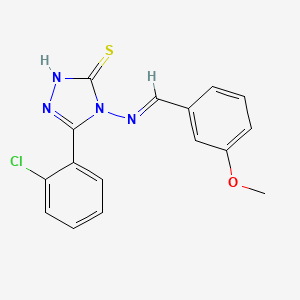
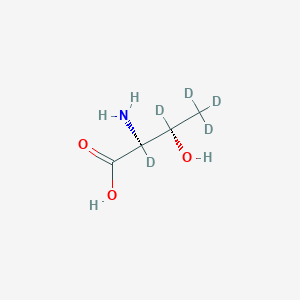

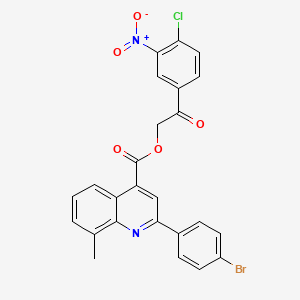
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
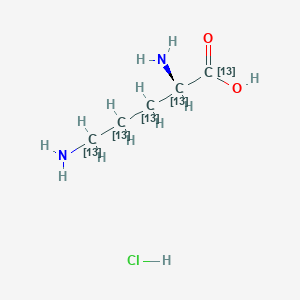

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)

